![molecular formula C10H9N3O B1384267 2-(2-Aminopyrimidin-4-yl)phenol CAS No. 31964-89-3](/img/structure/B1384267.png)
2-(2-Aminopyrimidin-4-yl)phenol
Overview
Description
Synthesis Analysis
The compound was first synthesized in a reaction between 2-cyanophenol and guanidine in the presence of 1,2-diaminobenzene. Other methods of synthesis involve the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminopyrimidin-4-yl)phenol” consists of a phenol moiety attached to a 2-aminopyrimidin-4-yl group . The empirical formula is C10H9N3O and the molecular weight is 187.20 .
Physical And Chemical Properties Analysis
“2-(2-Aminopyrimidin-4-yl)phenol” is a solid compound . It is soluble in DMSO and DMF. The compound is chemically stable.
Scientific Research Applications
Anticancer Therapies
2-(2-Aminopyrimidin-4-yl)phenol: has shown promise as a potential anticancer agent. It targets the cyclin-dependent kinase family, which plays a crucial role in cell cycle regulation. This compound exhibited submicromolar potency in a PIM-1 kinase assay, suggesting its effectiveness in inhibiting PIM kinases . PIM kinases are serine/threonine kinases that are major downstream effectors of the Janus kinase/signal transducer and activator of transcription signaling cascade. They are involved in cell growth, proliferation, and metastasis in solid tumors and hematological cancers .
Drug Discovery
In the field of drug discovery, 2-(2-Aminopyrimidin-4-yl)phenol serves as a key scaffold for the development of PIM kinase inhibitors. Systematic modifications at the 2- and 4- positions of the phenol ring have led to the discovery of potent inhibitors with sub-micromolar potency against PIM-2 and double-digit nanomolar potency against PIM-1 and PIM-3 isoforms . These findings are significant for the development of new therapeutic agents targeting various cancers.
Molecular Docking Studies
Molecular docking studies have predicted that 2-(2-Aminopyrimidin-4-yl)phenol binds to the adenosine triphosphate pocket of PIM-1 kinase. The compound is believed to form two hydrogen bonding interactions and hydrophobic interactions, which could explain its inhibitory activity . This application is crucial for understanding the molecular basis of drug-receptor interactions and for the rational design of new drugs.
Safety and Toxicity Assessment
2-(2-Aminopyrimidin-4-yl)phenol: is subject to safety and toxicity assessments to determine its suitability for use in humans. According to Sigma-Aldrich, it is classified under hazard classifications such as Acute Tox. 4 Oral and Eye Dam. 1, indicating the need for careful handling and evaluation of its potential risks .
Safety and Hazards
Future Directions
The future research directions for “2-(2-Aminopyrimidin-4-yl)phenol” could involve further exploration of its biological activities and potential applications in pharmaceuticals . The development of efficient methods for its synthesis and modern and accurate methods for its detection and analysis will continue .
properties
IUPAC Name |
2-(2-aminopyrimidin-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHIHLLTIABLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyrimidin-4-yl)phenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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